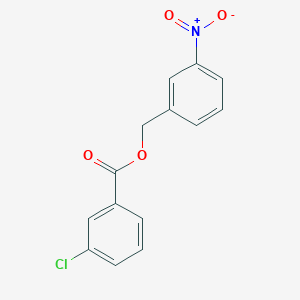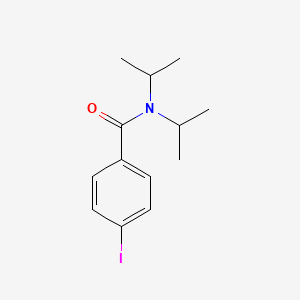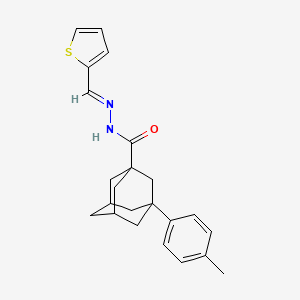methanol](/img/structure/B5758263.png)
[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol, also known as CPFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
The mechanism of action of [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of this compound are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol in lab experiments is its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Another advantage is its potential use in the treatment of cancer. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol. One direction is to further investigate its mechanism of action, particularly with regards to its inhibition of HDACs. Another direction is to explore its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders, as well as its potential use in the treatment of cancer. Additionally, future research could focus on developing more efficient synthesis methods for this compound, as well as improving its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperidine, followed by the addition of diphenylmethanol. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. This compound has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFNO2/c26-21-12-7-13-22(27)23(21)24(29)28-16-14-20(15-17-28)25(30,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,20,30H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSOPTCPIZALJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)
![N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)




![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)






![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)
